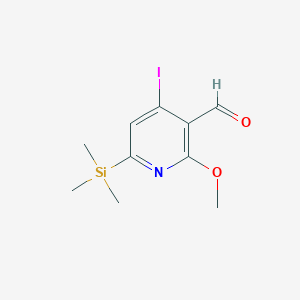

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKIFRSZGVLWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Synthetic Preparation and Key Features

The compound is synthesized through a TEMPO-mediated oxidation process using sodium hypochlorite and sodium bicarbonate in toluene/water at 0–5°C, achieving an 87% yield . Its molecular structure (C₁₀H₁₄INO₂Si) combines three reactive handles:

-

Iodo substituent : Facilitates cross-coupling reactions.

-

Aldehyde group : Enables nucleophilic additions and condensations.

Cross-Coupling Reactions

The iodine atom at position 4 participates in transition metal-catalyzed couplings:

Palladium-Catalyzed Couplings

-

Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives. The TMS group enhances regioselectivity by deactivating the pyridine ring toward electrophilic substitution .

-

Sonogashira Coupling : Forms alkynylated pyridines when reacted with terminal alkynes under Pd/Cu catalysis .

Example Reaction Table

Aldehyde Functionalization

The aldehyde group at position 3 undergoes diverse transformations:

Nucleophilic Additions

-

Grignard Reagents : Forms secondary alcohols (e.g., reaction with MeMgBr) .

-

Wittig Reactions : Generates α,β-unsaturated carbonyl derivatives .

Redox Reactions

-

Oxidation : Converts to carboxylic acids using KMnO₄ or TEMPO/NaOCl .

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the TMS group .

Directed Ortho-Metalation (DoM)

The methoxy group directs lithiation at the ortho position (C-5), enabling electrophilic quenching:

Key Steps

Example :

Trimethylsilyl Group Modifications

The TMS group at position 6 serves dual roles:

TMS Deprotection :

Treatment with TBAF or HF·Py removes the TMS group, yielding 4-iodo-2-methoxypyridine-3-carbaldehyde .

Stability and Handling

This compound’s versatility in cross-coupling, directed functionalization, and redox chemistry makes it invaluable for constructing complex heterocycles and bioactive molecules .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves several steps:

- Iodination : A pyridine derivative is iodinated to introduce the iodine atom.

- Methoxy Introduction : The methoxy group is added through methylation reactions.

- Trimethylsilanyl Group Addition : The trimethylsilanyl group is incorporated using silylation techniques.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives useful for further applications:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carboxylic acid |

| Reduction | 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-methanol |

| Substitution | Various substituted pyridine derivatives |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups enable the formation of more complex organic molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential in medicinal chemistry. Its structural characteristics allow for modifications that can lead to compounds with biological activity. For instance, derivatives of this compound have been investigated for their inhibitory effects on various biological pathways, including cancer cell proliferation.

A notable example includes its role as a precursor in synthesizing inhibitors targeting MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. The development of small-molecule inhibitors based on this scaffold has shown promising results in preclinical models .

Material Science

In material science, this compound is explored for its potential use in creating liquid crystals and thermotropic mesogens. The incorporation of pyridine-based structures into liquid crystal systems can enhance their thermal stability and optical properties, making them suitable for various electronic applications .

Development of MPS1 Inhibitors

Research has demonstrated that modifications to the pyridine scaffold can yield potent MPS1 inhibitors with favorable pharmacokinetic profiles. For example, compounds derived from this compound exhibited significant inhibition of MPS1 activity in cancer cell lines, indicating their potential as therapeutic agents .

Liquid Crystal Applications

Recent studies have highlighted the utility of pyridine derivatives in the design of novel liquid crystals. The unique properties of this compound allow for fine-tuning of the mesomorphic behavior, leading to advancements in display technologies .

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .

Comparison with Similar Compounds

Reactivity and Stability

- Iodo Group Utility : All compounds in Table 1 retain the iodine atom, enabling cross-coupling reactions. However, the TMS group in the target compound may sterically hinder such reactions at C-4 compared to analogs lacking bulky substituents .

- Carbaldehyde vs. Amide/Amine : The carbaldehyde at C-3 in the target compound offers nucleophilic reactivity absent in pivalamide or amine analogs. For example, it can undergo condensations with hydrazines or amines to form hydrazones/imines, expanding its utility in heterocycle synthesis .

- TMS Group Impact: The TMS group at C-6 increases lipophilicity (logP ~2.5 estimated) compared to non-silylated analogs, enhancing solubility in organic solvents like toluene or THF. However, it may reduce stability under acidic or aqueous conditions due to possible desilylation .

Electronic and Steric Effects

- Steric Hindrance : The TMS group introduces significant steric bulk (~1.8 Å van der Waals radius), reducing accessibility to C-6 and neighboring positions. This contrasts with the unsubstituted C-6 in analogs like 3-Iodo-4-methoxypyridin-2-ylamine, which permits further functionalization at that site .

Biological Activity

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a pyridine derivative notable for its unique structural features, including an iodine atom, a methoxy group, and a trimethylsilanyl group. These characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The molecular formula of this compound is CHINOSi, with a molecular weight of 335.21 g/mol. The compound exhibits a predicted boiling point of approximately 318.3 °C and is characterized by its density and solubility properties influenced by the presence of iodine and silanyl groups .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's polarizability and binding affinity, which may influence pharmacokinetics and pharmacodynamics. The trimethylsilanyl group can also modulate the compound's reactivity, facilitating interactions with biological molecules.

Antibacterial Activity

In vitro studies on related pyridine compounds have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of functional groups such as methoxy and silanyl may enhance these activities through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity .

Cytotoxicity

The cytotoxic potential of this compound has been assessed in several cancer cell lines. Preliminary findings suggest moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC values for these assays indicate a promising avenue for further exploration in cancer therapeutics .

Case Studies

- Antiviral Screening : A study evaluated the antiviral properties of structurally similar pyridine compounds against the dengue virus (DENV). Compounds demonstrated significant reductions in viral load with low cytotoxicity profiles, suggesting that this compound may share similar mechanisms .

- Cytotoxicity Assays : In a series of cytotoxicity tests involving MTT assays on various cancer cell lines, derivatives showed varying degrees of effectiveness. For example, one derivative exhibited an IC value of 86 μM against liver cancer cells, indicating potential therapeutic relevance .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHINOSi |

| Molecular Weight | 335.21 g/mol |

| Boiling Point | 318.3 °C |

| Antiviral Efficacy | Potential against DENV |

| Cytotoxicity IC | Approx. 86 μM (varies by cell line) |

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Trimethylsilyl introduction : The trimethylsilyl group at position 6 can be introduced via silylation using reagents like hexamethyldisilazane (HMDS) or trimethylsilyl chloride under anhydrous conditions. Careful control of temperature (0–25°C) and inert atmosphere (N₂/Ar) minimizes side reactions .

- Iodination : Electrophilic iodination at position 4 can be achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) or via directed ortho-metalation followed by quenching with iodine .

- Aldehyde formation : The carbaldehyde group at position 3 can be synthesized by oxidizing a hydroxymethyl precursor (e.g., using MnO₂ in dichloromethane) or via formylation with Vilsmeier-Haack reagent (POCl₃/DMF) .

- Methoxy protection : The 2-methoxy group is typically introduced early via nucleophilic substitution (e.g., NaOMe on a chloro precursor) and protected during subsequent steps to avoid demethylation .

Q. How can the aldehyde functional group in this compound be characterized using spectroscopic and chromatographic methods?

- FT-IR : The aldehyde C=O stretch appears at ~1700–1720 cm⁻¹. Confirm absence of O-H stretches (3300 cm⁻¹) to rule out hydrate formation .

- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Integration and coupling patterns confirm purity and absence of tautomers.

- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity for trace aldehyde quantification .

Advanced Questions

Q. What strategies are effective for introducing the trimethylsilyl group at the 6-position while maintaining the integrity of the iodo and methoxy substituents?

- Stepwise functionalization : Prioritize iodination and methoxy installation before silylation, as trimethylsilyl groups are sensitive to electrophilic reagents. Use mild silylation conditions (e.g., HMDS with catalytic TMSCl) at 0°C to prevent cleavage of the iodo or methoxy groups .

- Protection : Protect the aldehyde as an acetal during silylation to avoid side reactions. Deprotection with aqueous HCl regenerates the aldehyde post-silylation .

Q. How should researchers address contradictory crystallographic data when determining the structure of this compound, particularly regarding substituent orientation?

- Data refinement : Use SHELXL for small-molecule refinement, leveraging constraints for bond lengths/angles of known groups (e.g., trimethylsilyl C-Si = 1.85–1.89 Å). Check for twinning using the R(int) value and apply TWIN/BASF commands if necessary .

- Complementary techniques : Validate substituent positions via NOESY NMR (e.g., spatial proximity of methoxy protons to pyridine H-5) or DFT-optimized molecular geometry .

Q. What methodological considerations are critical for utilizing this compound as a precursor in heterocyclic synthesis, especially in forming spiro or fused ring systems?

- Cross-coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) to couple the iodo group with boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) for fused-ring systems .

- Cyclization : Activate the aldehyde for nucleophilic attack (e.g., via imine formation with amines) to generate spiro pyridine-indole hybrids. Optimize solvent polarity (e.g., DMF for high dielectricity) and temperature (80–100°C) .

Data Contradiction Analysis

Q. How can conflicting reactivity data (e.g., unexpected deiodination during functionalization) be systematically investigated?

- Control experiments : Compare reactivity under varying conditions (e.g., presence/absence of light, O₂, or trace metals). Use radical scavengers (e.g., BHT) to test for radical-mediated deiodination .

- Isotopic labeling : Synthesize a ¹³C-labeled analog to track carbon-centered intermediates via NMR or LC-MS during reaction profiling .

Application in Biological Assays

Q. What protocols are recommended for evaluating this compound’s bioactivity in kinase inhibition assays?

- Kinase inhibition : Use fluorescence polarization (FP) assays with EGFR/HER2 enzymes. Prepare compound dilutions in DMSO (final conc. 0.1–100 µM) and incubate with ATP/kinase substrate in TRIS buffer (pH 7.5). Quantify ADP production via coupled enzyme systems (e.g., Kinase-Glo®) .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure. Normalize viability to DMSO controls and calculate IC₅₀ using nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.